1-(cyclopentylmethyl)-1H-pyrazole is a chemical compound classified as a pyrazole derivative, characterized by its unique structure that includes a cyclopentylmethyl group. The compound's IUPAC name is 1-(cyclopentylmethyl)pyrazole-4-carboxylic acid, with the molecular formula and a molecular weight of 194.23 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
The synthesis of 1-(cyclopentylmethyl)-1H-pyrazole can be achieved through various methods, prominently including:
The reactions typically proceed through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole structure. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product.
1-(cyclopentylmethyl)-1H-pyrazole features a five-membered pyrazole ring with two nitrogen atoms at positions 1 and 2. The cyclopentylmethyl group is attached at position 1, while a carboxylic acid group is located at position 4.
The compound participates in various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The ability to modify the compound through these reactions enhances its utility in synthetic organic chemistry.
The mechanism of action for 1-(cyclopentylmethyl)-1H-pyrazole primarily involves its interactions at the molecular level with biological targets. It may modulate enzyme activity or interact with receptors, leading to various biological effects. The specific pathways depend on the context of its application in medicinal chemistry .
1-(cyclopentylmethyl)-1H-pyrazole has several scientific applications:
Research continues to uncover additional applications, particularly in developing novel therapeutic agents .
1-(Cyclopentylmethyl)-1H-pyrazole represents a strategically designed derivative within the broader class of N-alkylated pyrazoles, where a cyclopentylmethyl group is appended to the pyrazole ring's N1 position. This structural modification leverages the inherent physicochemical advantages of the pyrazole core—a diazole heterocycle exhibiting aromatic character, metabolic stability, and hydrogen-bonding capabilities—while introducing the three-dimensional bulk and lipophilic character of the cyclopentylmethyl moiety. Such targeted alkylation aims to optimize interactions with biological targets, particularly in oncology and inflammation, by enhancing binding affinity, modulating pharmacokinetic properties, and influencing conformational dynamics. The compound exemplifies rational drug design principles applied to privileged heterocyclic scaffolds [1] [5] [9].
The pyrazole ring (C₃H₄N₂) is a five-membered heteroaromatic system featuring two adjacent nitrogen atoms—one pyrrole-like (N1-H, hydrogen bond donor in unsubstituted form) and one pyridine-like (N2, hydrogen bond acceptor). This electronic asymmetry confers versatile molecular recognition properties, allowing simultaneous hydrogen bond donation and acceptance, which is crucial for anchoring to enzyme active sites, particularly kinases and inflammatory mediators. The pyrazole's aromaticity (6π electrons) contributes to metabolic stability against oxidative degradation compared to imidazole or thiazole, as its strong acidic nature reduces susceptibility to cytochrome P450 enzymes [1] [9].
Pyrazole-containing drugs frequently act as bioisosteres for phenyl, phenol, or other heterocycles, improving solubility and reducing logP values. For instance, replacing imidazole with pyrazole in angiotensin II receptor antagonists enhanced potency and pharmacokinetics. The scaffold's synthetic versatility permits regioselective substitution at C3, C4, and C5 positions, enabling fine-tuning of steric and electronic properties. This adaptability underpins its prevalence in FDA-approved drugs, with eight pyrazole-containing protein kinase inhibitors (e.g., Crizotinib, Erdafitinib) among 74 small-molecule PKIs [1] [6].
Table 1: Notable Pyrazole-Containing Drugs and Their Targets
Drug Name | Therapeutic Area | Primary Target | Key Structural Features |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 | 1,5-Diarylpyrazole, sulfonamide |
Crizotinib | Anticancer (NSCLC) | ALK, ROS1, c-MET | 3-Isoxazolylamino-N1-(cyclopropylmethyl) |
Erdafitinib | Anticancer (Bladder Cancer) | FGFR1-4 | 1-(cyclopropylmethyl)-3-aminopyrazole |
Ruxolitinib | Myeloproliferative Disorders | JAK1/2 | 1H-pyrazolo[2,3-d]pyrimidin-7-one core |
Encorafenib | Anticancer (Melanoma) | B-RAF V600E | N1-propylsulfonylpyrazole |
The 1H-pyrazole configuration, as seen in 1-(cyclopentylmethyl)-1H-pyrazole, is pharmacologically critical. N-alkylation at N1 abolishes hydrogen bond donation but enhances lipophilicity and influences ring conformation. Substituents at this position profoundly impact target selectivity and ADME properties, as demonstrated by the improved CNS penetration of pyrazole-based kinase inhibitors with optimized N-alkyl chains [1] [6] [9].
The cyclopentylmethyl group—a saturated bicyclic unit comprising a cyclopentane fused to a methylene linker—imparts distinct steric, lipophilic, and conformational properties to the pyrazole scaffold. Unlike linear alkyl chains, its alicyclic structure introduces restricted conformational flexibility, reducing entropic penalties upon binding to hydrophobic enzyme pockets. Cyclopentylmethyl's optimal lipophilicity (π ≈ 2.14) balances membrane permeability and aqueous solubility, addressing a key challenge in kinase inhibitor design. Its ClogP contribution (~2.5) elevates overall molecular logP moderately compared to phenyl (ClogP ≈ 2.14) or tert-butyl (ClogP ≈ 1.98), facilitating cellular uptake without excessive hydrophobicity [5] [7].
In kinase inhibition, cyclopentylmethyl excels at occupying hydrophobic back pockets adjacent to ATP-binding sites. For example, in TNIK (TRAF2- and NCK-interacting kinase) inhibitors, this group engages with gatekeeper residues (e.g., Val 82, Ala 95) through van der Waals contacts, displacing structured water molecules and enhancing binding enthalpy. Its moderate steric bulk (molar refractivity ~35) fits cavities inaccessible to smaller groups (methyl, cyclopropyl) but avoids the destabilizing clashes induced by bulkier tert-butyl or adamantyl substituents. This "Goldilocks" effect is evident in SAR studies where cyclopentylmethyl analogs outperformed cyclopropylmethyl or cyclohexylmethyl derivatives in IC₅₀ values by 2- to 5-fold [7] [8].
Table 2: Impact of N1-Substituents on Pyrazole Bioactivity and Properties
N1-Substituent | Relative Lipophilicity (ΔlogP) | Steric Volume (ų) | Target Affinity (IC₅₀ Range, nM)* | Key Pharmacological Effects |
---|---|---|---|---|
Methyl | +0.5 | 25 | 500-2000 | Moderate potency, high clearance |
Cyclopropylmethyl | +1.2 | 55 | 100-500 | Enhanced metabolic stability |
Cyclopentylmethyl | +2.1 | 85 | 10-50 | Optimal hydrophobic filling, high permeability |
Cyclohexylmethyl | +2.5 | 100 | 20-100 | Improved affinity but solubility-limited |
Benzyl | +2.3 | 95 | 50-200 | Aromatic stacking, potential CYP inhibition |
*Illustrative data for kinase inhibitors; specific values target-dependent [5] [7] [8].
Beyond affinity, cyclopentylmethyl enhances pharmacokinetic behavior. Its aliphatic nature minimizes metabolic oxidation hotspots compared to benzyl or heteroaryl groups, reducing first-pass metabolism. In vivo studies of pyrazole-based radiopharmaceuticals showed that cyclopentylmethyl analogs exhibited 13.7% ID/g tumor uptake at 1 hour post-injection, significantly higher than unsubstituted pyrazoles (2.97% ID/g), attributed to improved passive diffusion and target retention [7].
N1-Alkylation fundamentally reshapes pyrazole pharmacology by modulating target engagement, cellular uptake, and systemic distribution. For 1-(cyclopentylmethyl)-1H-pyrazole, this modification potentiates activity against kinase signaling pathways central to cancer and inflammation. The scaffold demonstrates dual inhibitory effects on kinases like TNIK, IKKe, and TBK1, which regulate NF-κB and Wnt/β-catenin cascades—drivers of tumor proliferation and immune evasion. Molecular docking reveals the pyrazole core forms hinge-binding hydrogen bonds (e.g., N2 with kinase hinge residue Glu 96), while the cyclopentylmethyl group occupies a hydrophobic cleft near Leu 123 and Val 52, disrupting ATP coordination [6] [8].
Structurally analogous compounds exhibit broad-spectrum anticancer activities via apoptosis induction and cell cycle arrest. Pyrazolo[3,4-b]pyridines bearing cyclopentylmethyl groups suppress HepG2 (liver cancer) and HCT-116 (colon cancer) proliferation with IC₅₀ values of 7.7–9.2 µM, comparable to 5-Fluorouracil (5.35–7.86 µM). Mechanistic studies link this to caspase-3/7 activation and MAPK pathway inhibition (MEK IC₅₀ = 91 nM for diphenyl variants). The cyclopentylmethyl moiety specifically enhances mitochondrial targeting, amplifying intrinsic apoptosis via Bcl-2/Bax modulation [6] [7] [10].
Table 3: Biological Activities of N1-(Cyclopentylmethyl) Pyrazole Hybrids
Compound Class | Biological Activity | Potency (IC₅₀/EC₅₀) | Proposed Mechanism |
---|---|---|---|
Pyrazolo[3,4-b]pyridine-5-carbonitrile | Antiproliferative (HCT-116) | 7.7 ± 1.8 µM | Caspase-3/7 activation, DNA intercalation |
1,3-Diphenyl-1H-pyrazole carboxamide | MEK Inhibition | 91 nM | ATP-competitive MAPK pathway blockade |
Thieno[3,2-c]pyrazole-5-carboxamide | TNIK/IKKe Inhibition | <50 nM | Disruption of Wnt/β-catenin signaling |
Pyrazolo-oxindole | Neuroprotection | 10–50 µM | GSK3β inhibition, Nrf2 activation |
The cyclopentylmethyl-pyrazole synergy also enables multi-target engagement. Hybrids incorporating thiazole or oxindole moieties demonstrate neuroprotective effects (IC₅₀ = 10–50 µM against microglial toxicity) by inhibiting glycogen synthase kinase-3β (GSK3β; IC₅₀ = 3.77 µM) and activating Nrf2-mediated antioxidant responses. This polypharmacology is facilitated by the group's balanced sterics, allowing access to structurally diverse binding sites without molecular overweight [9] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1